molecular formula C20H25N3O3S B10882711 N-(4-{[4-(3-methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(3-methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B10882711
M. Wt: 387.5 g/mol
InChI Key: RNGUDWHHFSBSQT-UHFFFAOYSA-N
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Description

N~1~-(4-{[4-(3-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that features a piperazine ring substituted with a 3-methylbenzyl group and a sulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(3-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. The final step involves the acylation of the amine group with an appropriate acylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(3-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH~4~) to yield amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH~4~) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~1~-(4-{[4-(3-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(4-{[4-(3-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(3-Methylbutanoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
  • N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide

Uniqueness

N~1~-(4-{[4-(3-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a sulfonylphenyl group and a 3-methylbenzyl group makes it a versatile compound for various applications.

This detailed article provides an overview of N1-(4-{[4-(3-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[4-[4-[(3-methylphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C20H25N3O3S/c1-16-4-3-5-18(14-16)15-22-10-12-23(13-11-22)27(25,26)20-8-6-19(7-9-20)21-17(2)24/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)

InChI Key

RNGUDWHHFSBSQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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